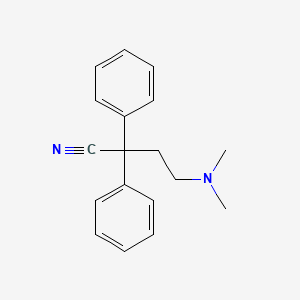

4-(Dimethylamino)-2,2-diphenylbutanenitrile

Description

4-(Dimethylamino)-2,2-diphenylbutanenitrile is a nitrile-based organic compound characterized by a central butanenitrile backbone substituted with two phenyl groups at the C2 position and a dimethylamino group at the C4 position. This structural motif confers unique physicochemical properties, making it relevant in pharmaceutical chemistry, particularly as an impurity in methadone synthesis (e.g., Premethadone or Methadone Nitrile) . Its molecular formula is C₁₉H₂₀N₂ (molecular weight: 276.38 g/mol), with the dimethylamino group enhancing polarity and influencing bioavailability .

Properties

CAS No. |

23278-88-8 |

|---|---|

Molecular Formula |

C18H20N2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

4-(dimethylamino)-2,2-diphenylbutanenitrile |

InChI |

InChI=1S/C18H20N2/c1-20(2)14-13-18(15-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |

InChI Key |

SZOCKYDZSPRJPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,2-diphenylbutanenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach includes the condensation of 4-(dimethylamino)benzaldehyde with other reactants in the presence of sodium hydroxide solution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2,2-diphenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Dimethylamino)-2,2-diphenylbutanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s structural analogs differ in chain length, substituents, and aromatic substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Functional Differences

- Chain Length and Branching : The pentanenitrile analog (CAS 125-79-1) has an additional methyl group in the chain, increasing molecular weight and lipophilicity compared to the butanenitrile core .

- Substituent Effects: Bromo vs. Dimethylamino: Replacing dimethylamino with bromine (CAS 39186-58-8) introduces steric bulk and electronegativity, reducing polarity and altering reactivity (e.g., facilitating nucleophilic substitutions) . Piperidinyl Derivatives: Analogs with 4-hydroxypiperidin-1-yl or 4-methoxypiperidin-1-yl groups (e.g., compounds in ) exhibit hydrogen-bonding capacity (hydroxyl) or enhanced lipophilicity (methoxy), impacting solubility and receptor binding .

- Aromatic Substitution: The 2-[4-(dimethylamino)phenyl]acetonitrile analog (CAS 34906-70-2) has a shorter backbone and a direct phenyl-acetonitrile linkage, reducing steric hindrance and favoring applications in catalysis or polymer chemistry .

Spectroscopic and Analytical Data

- Mass Spectrometry : A piperidinyl analog (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) showed an LC-MS [M+1] peak at 415.06 (calculated: 415.22) , while the pentanenitrile impurity (CAS 125-79-1) has a molecular ion at 278.39 .

- NMR Shifts : Fluorine-substituted analogs (e.g., 19F-NMR δ 116.12 in ) indicate electronic perturbations from halogen substituents .

Biological Activity

4-(Dimethylamino)-2,2-diphenylbutanenitrile, often abbreviated as DMABN, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHN

- Molecular Weight : 278.39 g/mol

- CAS Number : 23278-88-8

Research indicates that DMABN interacts with various neurotransmitter receptors, particularly the μ-opioid receptor (MOR) and dopamine D3 receptor. Studies have shown that it exhibits moderate to high binding affinities for these receptors, suggesting its potential as a dual-target ligand. The compound's structural attributes facilitate its ability to act as an agonist at MOR while simultaneously functioning as an antagonist or partial agonist at D3 receptors .

Biological Activity

-

Opioid Receptor Interaction :

- DMABN has been characterized as a bitopic ligand that can bind to both MOR and D3 receptors. This dual targeting could enhance analgesic effects while minimizing the risk of opioid dependence .

- Binding assays reveal sub-micromolar affinities for MOR and moderate affinities for D3 receptors, indicating its potential utility in pain management therapies without significant abuse liability .

- Neuropharmacological Effects :

Study 1: Dual-Targeting Efficacy

A study published in May 2021 investigated the binding characteristics of DMABN at MOR and D3 receptors. The findings indicated that DMABN could effectively modulate signaling pathways associated with both receptors, providing insights into its potential for developing new analgesics .

| Receptor | Binding Affinity (nM) | Agonist/Antagonist Activity |

|---|---|---|

| MOR | 20 | Agonist |

| D3 | 150 | Partial Agonist |

Study 2: Behavioral Assessments

In another study focusing on behavioral assessments in rodent models, DMABN was administered to evaluate its effects on pain response and anxiety levels. Results showed a significant reduction in pain sensitivity and anxiety-like behaviors compared to control groups, reinforcing the compound's potential therapeutic benefits.

Safety Profile

While the pharmacological profile of DMABN suggests promising therapeutic applications, ongoing studies are essential to fully understand its safety and toxicity profiles. Preliminary data indicate that the compound may have a favorable safety margin compared to traditional opioids due to its unique receptor interaction profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.